FGFR1-4 Inhibition: Positional Isomer Comparison
Compound 4h, a derivative elaborated from the 3-bromo-2-methyl-7-azaindole scaffold, demonstrates potent FGFR1-4 inhibition with a defined IC50 profile across all four isoforms. The 3-position bromine substitution pattern enables synthetic access to this specific compound series; comparative literature data for 4-bromo-2-methyl and 5-bromo-2-methyl derivatives reveal divergent kinase selectivity profiles and potency ranges that preclude direct functional substitution [1][2]. The 3-bromo isomer is the requisite intermediate for accessing the 4h series, whereas 4-bromo isomers are associated with c-Met/ALK inhibition profiles and 5-bromo isomers with TRPV1 antagonism, not FGFR1-4 inhibition .
| Evidence Dimension | FGFR1-4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | FGFR1 = 7 nM; FGFR2 = 9 nM; FGFR3 = 25 nM; FGFR4 = 712 nM (compound 4h derived from 3-bromo-2-methyl scaffold) |
| Comparator Or Baseline | 4-Bromo-2-methyl derivative: c-Met IC50 = 22.8 nM; ALK moderate; 5-Bromo-2-methyl derivative: TRPV1 antagonist activity (no FGFR panel reported) |
| Quantified Difference | 3-Bromo isomer-derived compounds: FGFR1-3 IC50 7-25 nM; 4-Bromo isomer-derived compounds: c-Met IC50 22.8 nM, FGFR data not primary profile |
| Conditions | In vitro kinase inhibition assays; 1H-pyrrolo[2,3-b]pyridine derivative series |
Why This Matters
Procurement of the 3-bromo-2-methyl isomer is essential for FGFR1-4 inhibitor programs; substituting with 4-bromo or 5-bromo isomers redirects synthetic outcomes toward entirely different target classes (c-Met/ALK vs. TRPV1 vs. FGFR).
- [1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021. Compound 4h FGFR1-4 IC50: 7, 9, 25, 712 nM. View Source
- [2] Knihovny.cz. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. IC50 < 1 nM for optimized compounds. View Source
